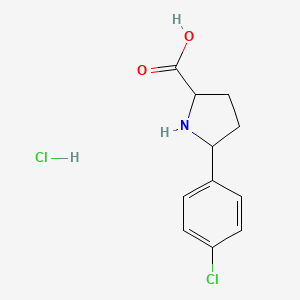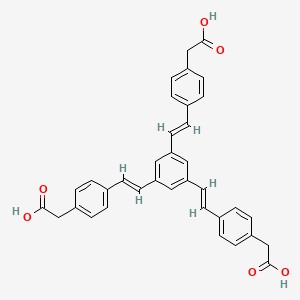![molecular formula C18H19NO3 B13357972 3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13357972.png)
3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is an organic compound with a complex structure that includes methoxy, methylbenzyl, and acrylamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-methylbenzyl chloride in the presence of a base to form 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde. This intermediate is then subjected to a condensation reaction with acrylamide under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylamide group can be reduced to form an amine.
Substitution: The methoxy and methylbenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde: A precursor in the synthesis of the target compound.
4-Methoxy-3-methylbenzyl chloride: Another related compound with similar structural features.
Uniqueness
3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is unique due to the presence of both methoxy and acrylamide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development .
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(E)-3-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C18H19NO3/c1-13-4-3-5-15(10-13)12-22-16-8-6-14(7-9-18(19)20)11-17(16)21-2/h3-11H,12H2,1-2H3,(H2,19,20)/b9-7+ |
Clave InChI |
LOVZTMYDCTWEPW-VQHVLOKHSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C/C(=O)N)OC |
SMILES canónico |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=CC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B13357895.png)
![2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13357903.png)
![6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357904.png)




![3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357933.png)
![(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol](/img/structure/B13357939.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357962.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357963.png)

